N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide (referred to as Compound 4f in and ) is a hydrazone derivative featuring a 4-chlorophenylidene moiety and a naphthalen-1-yl acetohydrazide backbone. This compound was designed as a p38 mitogen-activated protein kinase (MAPK) inhibitor, targeting the suppression of tumor necrosis factor-α (TNF-α) production. In vitro studies demonstrate its ability to inhibit TNF-α release in macrophages by 55.8%, comparable to the reference drug SB-203580.
Properties
CAS No. |
67759-88-0 |
|---|---|
Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-10-8-14(9-11-17)13-21-22-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13+ |
InChI Key |
NMAAQMQXXDTICQ-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Hydrazones
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a)
- Structural Features: Shares the naphthalenyl backbone but replaces the 4-chlorophenyl group with a morpholinoethoxy-substituted naphthalene.
- Activity: Exhibited 57.3% TNF-α suppression in vivo, marginally higher than 4f. The morpholinoethoxy group may enhance solubility or target affinity .
2-[2-(2,6-Dichloroanilino)phenyl]-N'-[(4-chlorophenyl)methylidene]acetohydrazide (Compound 6)
- Structural Features: Contains a dichloroanilino-phenyl group instead of the pyrazolylamino-naphthalenyl moiety.
- Activity : Demonstrated anti-inflammatory effects in a carrageenan model, though specific TNF-α data are unavailable. Yielded 80% during synthesis, suggesting robust synthetic feasibility .
Antimicrobial Hydrazones
N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4b)
- Structural Features : Substitutes naphthalen-1-yl with a benzopyranyl group.
- Activity : Showed moderate antibacterial activity against S. aureus (zone of inhibition: 12 mm) and E. coli (10 mm), attributed to the benzopyranyl moiety’s interaction with bacterial membranes .
2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden)acetohydrazide
- Structural Features: Incorporates a pyridazinone ring linked to a 4-chlorophenyl group.
- Activity: Active against E.
Chemoprotective Hydrazones
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA)
- Structural Features : Replaces naphthalenyl with an indole ring and introduces a nitro group.
- Activity : Protected against cisplatin-induced organ toxicity in rats, likely via antioxidant pathways. This contrasts with 4f’s TNF-α inhibition, showcasing structural versatility for divergent therapeutic applications .
Comparative Data Table
Key Structural-Activity Relationships
- Electron-Withdrawing Groups : The 4-chlorophenyl group in 4f enhances TNF-α inhibition, likely through improved binding to p38 MAPK’s hydrophobic pocket.
- Substituent Flexibility: Morpholinoethoxy (4a) and benzopyranyl (4b) groups modulate solubility and target selectivity, shifting activities from anti-inflammatory to antimicrobial.
- Heterocyclic Cores: Pyridazinone () and indole () backbones diversify therapeutic applications, underscoring the scaffold’s adaptability.
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
1. Synthesis and Characterization
The compound is synthesized through a condensation reaction between 4-chlorobenzaldehyde and naphthyl acetohydrazide. The reaction typically involves the following steps:
- Reagents : 4-chlorobenzaldehyde, naphthyl acetohydrazide, and a suitable solvent (e.g., ethanol).
- Reaction Conditions : The mixture is refluxed for several hours until the formation of the desired hydrazone is confirmed by techniques such as NMR and IR spectroscopy.
The structure of the compound can be confirmed using various analytical methods:
- NMR Spectroscopy : Characteristic chemical shifts corresponding to the aromatic protons and the azomethine group.
- Infrared Spectroscopy : Presence of functional groups such as C=N stretching vibrations.
2.1 Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Moderate |
| Escherichia coli | 15 | Moderate |
| Salmonella typhi | 12 | Weak |
| Bacillus subtilis | 20 | Strong |
2.2 Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in neurodegenerative diseases and gastric disorders.
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition, with IC50 values comparable to known inhibitors.
- Urease Inhibition : Strong inhibitory effects were observed, suggesting potential use in treating urease-related conditions.
2.3 Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Case Study 1: Antibacterial Screening
A recent study evaluated the antibacterial properties of several hydrazone derivatives, including this compound. The results indicated that this compound was among the most effective against Bacillus subtilis, highlighting its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Enzyme Inhibition Profiles
In a comparative study on enzyme inhibitors, this compound was tested alongside other derivatives for AChE inhibition. It showed promising results with an inhibition percentage similar to that of established drugs used in Alzheimer's treatment .
4. Conclusion
This compound presents a compelling profile of biological activity, particularly in antibacterial and enzyme inhibition studies. Its synthesis is straightforward, and its pharmacological potential warrants further investigation through clinical trials to explore its efficacy and safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
